N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
N-(2,5-Dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 3. The acetamide group is further substituted with a 2,5-dimethylphenyl ring. The 1,2,4-thiadiazole ring is notable for its electron-deficient nature, which can influence reactivity and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-8-9-13(2)15(10-12)19-16(22)11-23-18-20-17(21-24-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWDEKJDQJEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This detailed article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The compound can be synthesized through various pathways involving the reaction of 2,5-dimethylphenyl derivatives with thiadiazole moieties. The general synthetic route includes:
- Formation of Thiadiazole : The initial step involves the synthesis of the 1,2,4-thiadiazole ring through cyclization reactions.
- Acetamide Formation : The thiadiazole derivative is then reacted with acetic anhydride or acetyl chloride to yield the acetamide derivative.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibitory effect observed | 32 |
| Vancomycin-resistant Enterococcus faecium | Moderate activity | 64 |
| Candida auris | Superior activity compared to fluconazole | 16 |
These findings suggest that the compound has potential as a novel antimicrobial agent targeting resistant strains of bacteria and fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against several cancer cell lines:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung cancer) | 50% at 10 µM | 8 |
| Caco-2 (Colorectal cancer) | 39.8% at 15 µM | 7 |
| SH-SY5Y (Neuroblastoma) | Significant selectivity observed | 12 |
The results indicate that this compound shows promise as an anticancer agent with selective cytotoxicity towards cancer cells while sparing healthy cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other thiadiazole derivatives, it may disrupt the synthesis of bacterial cell walls.
- Induction of Apoptosis in Cancer Cells : The compound appears to trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Properties : The presence of the thiadiazole ring contributes to its ability to scavenge free radicals, which may enhance its anticancer efficacy .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating various thiazole derivatives for antimicrobial activity, this compound was found to exhibit superior activity against MRSA compared to standard antibiotics like vancomycin .
Case Study 2: Cancer Cell Line Testing
Another study focused on the compound's effect on neuroblastoma cells (SH-SY5Y), where it demonstrated significant cytotoxicity at low concentrations. This suggests potential for development into a therapeutic agent for neuroblastoma treatment .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds featuring the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus and drug-resistant Candida strains. The structural characteristics of the compound facilitate interactions with microbial targets, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives, including those similar to N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, have been studied for their potential anticancer activities. These compounds can inhibit the growth of tumors by targeting specific enzymes and pathways involved in cancer progression. For instance, thiadiazole scaffolds have been identified as effective inhibitors of various kinases and growth factors associated with tumor growth .
Chemical Research
Synthesis and Modification
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of various chemical modifications that can lead to new derivatives with enhanced biological activities. Researchers often investigate oxidation and reduction reactions involving the sulfanyl group to create sulfoxides or sulfones that may possess distinct properties.
Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is crucial for its application in synthetic chemistry. Studies focus on how the compound interacts with different reagents under various conditions to yield novel products that can be further explored for their properties and applications.
Pharmaceutical Development
Drug Discovery
The compound's potential as a lead structure in drug discovery is notable. Its ability to modulate biological targets makes it a candidate for developing therapeutics aimed at infectious diseases and cancer. Ongoing research aims to optimize its pharmacological profile through structure-activity relationship studies .
Applications in Agriculture
Pesticidal Properties
Some derivatives of thiadiazole compounds have demonstrated pesticidal activities against plant pathogens. This application is particularly relevant in developing environmentally friendly agricultural products that can mitigate crop losses due to diseases caused by fungi and bacteria .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Implications :
- Electronic Effects : Thiadiazoles may exhibit stronger hydrogen-bond acceptor capacity due to the sulfur and nitrogen atoms, influencing interactions with enzymes or receptors .
- Bioactivity : Thiadiazole derivatives are often associated with antimicrobial or antitumor activity, while triazoles are common in antifungal agents (e.g., fluconazole) .
Chloroacetamide Agrochemicals ()
Several chloroacetamide herbicides share structural motifs with the target compound but differ in key substituents:
| Compound Name | Key Substituents | Use/Potential Toxicity |
|---|---|---|
| 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | Chloro, isopropyl group | Herbicide (higher electrophilicity) |
| Target Compound | Phenyl-thiadiazole, dimethylphenyl | Unknown (likely lower toxicity) |
Comparison Highlights :
- Reactivity : The absence of a chlorine atom in the target compound reduces its electrophilic character, likely diminishing herbicidal activity but improving safety profiles.
Thiadiazole-Based Pharmaceuticals ()
The compound shares a sulfanyl-acetamide linkage with pharmacopeial thiadiazoles like acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase inhibitor.
Structural Differences :
- Acetazolamide : Sulfonamide group enhances solubility and hydrogen-bonding capacity.
Activity Prediction : While acetazolamide targets enzymes via sulfonamide interactions, the target compound’s phenyl-thiadiazole core might prioritize hydrophobic binding pockets.
Substituent Effects on Solubility and Stability
- N-(2,5-Dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide (): Methoxy groups improve aqueous solubility but may reduce metabolic stability due to oxidative demethylation.
Table 1: Comparative Properties of Selected Analogs
*Calculated based on molecular formulas from cited evidence.
Key Observations :
- The target compound’s higher logP suggests superior membrane permeability but may require formulation adjustments for bioavailability.
Q & A
Q. What crystallographic methods are recommended for determining the three-dimensional structure of this compound?
Single-crystal X-ray diffraction using SHELXL refinement is the gold standard. Key steps include:
- Crystal mounting on a diffractometer (e.g., Bruker D8 Venture).
- Data collection at low temperature (100 K) to minimize thermal motion.
- Iterative refinement with SHELXL-2018/3, incorporating anisotropic displacement parameters for non-hydrogen atoms.
- Validation via R-factor convergence (<0.05) and residual electron density analysis. Hydrogen atoms are placed geometrically or via difference Fourier maps .
Q. What synthetic routes are effective for introducing the 1,2,4-thiadiazole sulfanyl moiety?
A two-step nucleophilic substitution strategy is commonly employed:
Q. Which spectroscopic techniques are essential for structural validation?
A multi-technique approach is critical:
- ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton/carbon environments.
- FT-IR for characteristic bands (C=O at ~1650 cm⁻¹; S-C=S at ~650 cm⁻¹).
- High-resolution mass spectrometry (HRMS-ESI) for exact mass verification (e.g., calculated m/z 381.0924 [M+H]⁺).
- Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .
Q. What experimental controls are critical when assessing biological activity?
Include:
- Positive controls (e.g., diclofenac sodium for anti-inflammatory assays).
- Solvent controls (DMSO ≤1% v/v).
- Dose-response curves to determine IC₅₀/EC₅₀ values.
- Reproducibility checks across triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,5-dimethylphenyl group?
- Synthesize analogs with substituent variations (e.g., halogenation, electron-withdrawing groups).
- Compare pharmacological profiles (e.g., IC₅₀ in COX-2 inhibition assays).
- Correlate steric/electronic parameters (Hammett σ values) with activity.
- Validate via molecular docking to target proteins (e.g., COX-2 PDB: 5KIR) to identify key binding interactions .
Q. What computational strategies predict target interactions with inflammatory enzymes?
- Perform molecular dynamics (MD) simulations (GROMACS/AMBER) using GAFF forcefields.
- Dock into enzyme active sites (AutoDock Vina) with Lamarckian genetic algorithms.
- Analyze binding free energies (MM-PBSA) and critical residue interactions (e.g., His90, Arg513 in COX-2).
- Cross-validate predictions with in vitro enzyme inhibition assays .
Q. How to resolve discrepancies in biological activity data across assay models?
- Evaluate pharmacokinetic factors : Plasma stability (37°C, rat plasma), metabolic half-life (LC-MS/MS), and membrane permeability (Caco-2 assays).
- Apply PK-PD modeling to correlate in vitro IC₅₀ with in vivo efficacy (e.g., carrageenan-induced edema).
- Adjust formulations (e.g., prodrugs) if poor bioavailability explains inconsistencies .
Q. What orthogonal methods ensure >95% purity for pharmacological studies?
Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
